Cas no 1436147-58-8 ([4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate)
![[4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate structure](https://ja.kuujia.com/scimg/cas/1436147-58-8x500.png)
[4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Z1260170668
- 4-(DIETHYLCARBAMOYL)PHENYL 6-FLUOROPYRIDINE-3-CARBOXYLATE
- AKOS016936294
- 1436147-58-8
- [4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate
- EN300-26588017
-
- インチ: 1S/C17H17FN2O3/c1-3-20(4-2)16(21)12-5-8-14(9-6-12)23-17(22)13-7-10-15(18)19-11-13/h5-11H,3-4H2,1-2H3
- InChIKey: XIYOCXJHQHGUHT-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=C(C=N1)C(=O)OC1C=CC(=CC=1)C(N(CC)CC)=O
計算された属性
- せいみつぶんしりょう: 316.12232057g/mol
- どういたいしつりょう: 316.12232057g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 407
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 59.5Ų
[4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26588017-0.05g |
4-(diethylcarbamoyl)phenyl 6-fluoropyridine-3-carboxylate |
1436147-58-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
[4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate 関連文献
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
9. Book reviews
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
[4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylateに関する追加情報
Introduction to [4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate (CAS No. 1436147-58-8)
[4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate] is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1436147-58-8, represents a fusion of fluorinated pyridine and carbamoyl-substituted phenyl moieties, making it a promising candidate for the development of novel therapeutic agents.
The structural composition of [4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate] is characterized by its dual functionality, which arises from the presence of both the fluoropyridine and the diethylcarbamoylphenyl groups. The fluorine atom in the pyridine ring introduces a high degree of electronic tunability, which is often exploited in medicinal chemistry to enhance binding affinity and metabolic stability. Meanwhile, the diethylcarbamoylphenyl moiety contributes to the compound's lipophilicity and potential for interaction with biological targets.
In recent years, there has been a surge in research focused on fluorinated heterocycles due to their unique physicochemical properties and biological activities. Studies have demonstrated that fluorine substitution can significantly modulate the pharmacokinetic profile of drug candidates, leading to improved bioavailability and reduced susceptibility to metabolic degradation. [4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate] embodies these principles, making it an attractive scaffold for further derivatization and optimization.
The compound's potential applications span across multiple therapeutic areas, including oncology, neurology, and anti-inflammatory disorders. For instance, fluorinated pyridines have been extensively studied for their role in inhibiting kinases and other enzymes implicated in cancer progression. The carbamoyl group in [4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate] also suggests potential interactions with biological targets such as proteases and receptors, which are critical in various disease pathways.
Recent advancements in computational chemistry have enabled more efficient virtual screening and molecular docking studies, allowing researchers to rapidly identify promising candidates like [4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate]. These computational approaches have been instrumental in predicting binding affinities and optimizing molecular structures for better target engagement. Moreover, the integration of machine learning algorithms has further accelerated the drug discovery process by identifying novel molecular fragments that can be incorporated into lead compounds.
The synthesis of [4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate] involves a series of well-established organic transformations, including condensation reactions, nucleophilic substitutions, and protecting group strategies. The use of advanced synthetic methodologies ensures high yields and purity, which are essential for subsequent biological evaluation. Researchers have also explored green chemistry principles to minimize waste and improve sustainability in the synthesis process.
In vitro studies have begun to unravel the pharmacological profile of [4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate], revealing intriguing interactions with various biological targets. Preliminary data suggest that this compound exhibits moderate activity against certain kinases, with potential applications in treating metastatic cancers. Additionally, its ability to cross the blood-brain barrier has opened up avenues for exploring its efficacy in neurodegenerative diseases.
The development of novel pharmaceuticals is not without challenges, however. Issues such as off-target effects and drug resistance remain significant hurdles that need to be addressed through careful optimization and rigorous testing. Nevertheless, the versatility of [4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate] as a scaffold provides a solid foundation for overcoming these challenges.
Looking ahead, the future of [4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate] lies in its integration into larger drug discovery programs aimed at identifying next-generation therapeutics. Collaborative efforts between academia and industry will be crucial in translating laboratory findings into clinical reality. As our understanding of disease mechanisms continues to evolve, compounds like [4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate] will play an increasingly important role in shaping modern medicine.
1436147-58-8 ([4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate) 関連製品
- 2137545-62-9(2-chloro-N-(2-ethynylphenyl)propanamide)
- 63206-77-9([1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one)
- 21492-03-5(cis-4-(hydroxymethyl)piperidin-3-ol)
- 1359320-38-9(6-chloro-3-(pyrrolidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine)
- 2228732-92-9(2-(4-bromo-2-methoxyphenyl)methyloxirane)
- 1208925-71-6(1-(4-methoxyphenyl)-2-morpholino-ethanamine;dihydrochloride)
- 932527-56-5(3-(2-chlorophenyl)-5-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl-1,2,4-oxadiazole)
- 2138251-42-8(Ethanol, 2-[[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]amino]-)
- 2248325-95-1(tert-butyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate)
- 2138249-18-8(1-{9-oxatricyclo5.2.1.0,1,6decan-5-yl}piperidine-4-carboxylic acid)



